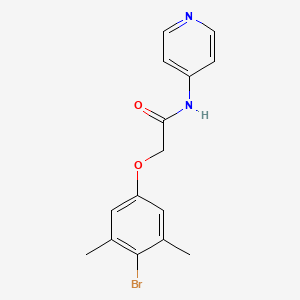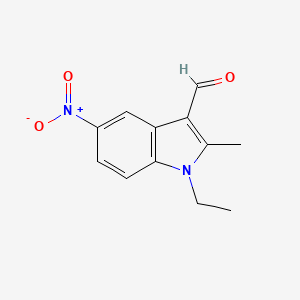
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea, also known as PYR-41, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in various research applications.
Aplicaciones Científicas De Investigación
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been shown to have potential in various research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea can inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammatory responses. In neurodegenerative disease research, N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to protect against neurotoxicity and oxidative stress.
Mecanismo De Acción
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea works by inhibiting the activity of E1 ubiquitin-activating enzyme, which is involved in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins in the cell, and inhibition of E1 leads to the accumulation of ubiquitinated proteins and subsequent cell death.
Biochemical and Physiological Effects
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been shown to have both biochemical and physiological effects. Biochemically, N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea inhibits the activity of E1 ubiquitin-activating enzyme, leading to the accumulation of ubiquitinated proteins and subsequent cell death. Physiologically, N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to inhibit the growth of cancer cells, protect against neurotoxicity, and inhibit inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea in lab experiments is its specificity for E1 ubiquitin-activating enzyme, which allows for targeted inhibition of this enzyme. However, one limitation is that N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea in research. One potential area of research is in the development of cancer therapies, as N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to inhibit the growth of cancer cells. Another potential area of research is in the treatment of neurodegenerative diseases, as N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to protect against neurotoxicity. Additionally, further research is needed to determine the optimal concentration of N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea for use in lab experiments and potential clinical applications.
Métodos De Síntesis
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitropyridine with sodium thiocyanate, followed by reduction with sodium borohydride and reaction with isopropenyl magnesium bromide. The final product is obtained through a reaction with N-methyl-N-(trimethylsilyl)acetamide.
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(2)7-12-10(14)13-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBYXKMBARAIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylprop-2-enyl)amino](2-pyridylamino)methane-1-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


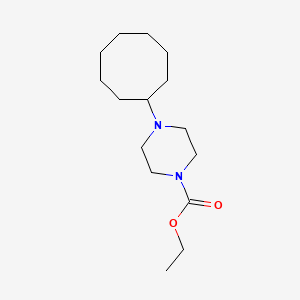
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
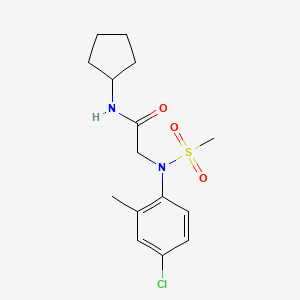
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
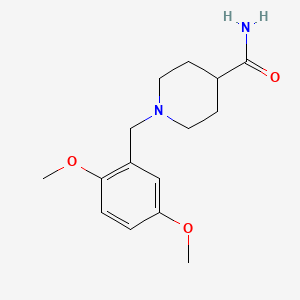
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
